REACTION_CXSMILES
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[CH3:1][C:2](=[O:5])[CH:3]=[CH2:4].[C:6]1([CH:13]=CC(O)=[CH:9][CH:8]=1)[OH:7]>C1(C)C=CC=CC=1>[C:2]([CH:3]1[CH2:4][CH2:9][CH:8]=[C:6]([CH3:13])[O:7]1)(=[O:5])[CH3:1]
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Name
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|
Quantity
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100 g
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Type
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reactant
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Smiles
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CC(C=C)=O
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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C1(O)=CC=C(O)C=C1
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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200 °C
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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The resulting mixture was distilled under reduced pressure
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Reaction Time |
4 h |
Name
|
|
Type
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product
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Smiles
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C(C)(=O)C1OC(=CCC1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |